molecular formula C15H22N2O3 B14458019 N-Methyl-N-(4-nitrophenyl)octanamide CAS No. 67522-14-9

N-Methyl-N-(4-nitrophenyl)octanamide

Cat. No.: B14458019
CAS No.: 67522-14-9
M. Wt: 278.35 g/mol
InChI Key: GVZQSHYXIICJLU-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-nitrophenyl)octanamide is an organic compound characterized by the presence of a nitrophenyl group attached to an octanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(4-nitrophenyl)octanamide can be synthesized through a multi-step process involving the reaction of octanoyl chloride with N-methyl-4-nitroaniline. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-nitrophenyl)octanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-(4-nitrophenyl)octanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-nitrophenyl)octanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amide bond provides stability to the molecule. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(4-nitrophenyl)octanamide is unique due to the presence of both a nitrophenyl group and an octanamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

67522-14-9

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

N-methyl-N-(4-nitrophenyl)octanamide

InChI

InChI=1S/C15H22N2O3/c1-3-4-5-6-7-8-15(18)16(2)13-9-11-14(12-10-13)17(19)20/h9-12H,3-8H2,1-2H3

InChI Key

GVZQSHYXIICJLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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